2-((2-Aminopyridin-4-yl)oxy)ethanol
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Overview
Description
2-((2-Aminopyridin-4-yl)oxy)ethanol is an organic compound with the molecular formula C7H10N2O2. It is a derivative of pyridine, featuring an amino group at the 2-position and an ethoxy group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Aminopyridin-4-yl)oxy)ethanol can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-((2-Aminopyridin-4-yl)oxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and ethoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
2-((2-Aminopyridin-4-yl)oxy)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-((2-Aminopyridin-4-yl)oxy)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethoxy group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Aminopyridin-3-yl)oxy)ethanol
- 2-((2-Aminopyridin-5-yl)oxy)ethanol
- 2-((2-Aminopyridin-6-yl)oxy)ethanol
Uniqueness
2-((2-Aminopyridin-4-yl)oxy)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the amino and ethoxy groups influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H10N2O2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-(2-aminopyridin-4-yl)oxyethanol |
InChI |
InChI=1S/C7H10N2O2/c8-7-5-6(1-2-9-7)11-4-3-10/h1-2,5,10H,3-4H2,(H2,8,9) |
InChI Key |
NPAWEUITWXWQGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1OCCO)N |
Origin of Product |
United States |
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